seco Everolimus B
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Overview
Description
Seco Everolimus B is a derivative of Everolimus, a well-known mammalian target of rapamycin (mTOR) inhibitor. . This compound is primarily used as a reference standard in pharmaceutical research and development.
Preparation Methods
Seco Everolimus B is synthesized through a series of complex chemical reactions. The synthetic route involves the hydrolysis of Everolimus, leading to the formation of this compound. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the hydrolysis process . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories under controlled conditions to ensure high purity and quality.
Chemical Reactions Analysis
Seco Everolimus B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives.
Scientific Research Applications
Seco Everolimus B has several scientific research applications, including:
Chemistry: It is used as a reference standard for analytical methods development and validation.
Biology: It is used in studies related to the mTOR pathway, which is crucial for cell growth and proliferation.
Medicine: It is used in research related to cancer treatment, particularly in understanding the mechanisms of mTOR inhibitors.
Industry: It is used in the quality control of pharmaceutical products containing Everolimus
Mechanism of Action
Seco Everolimus B, like Everolimus, exerts its effects by inhibiting the mTOR complex 1 (mTORC1). This inhibition leads to the regulation of several crucial cellular functions, including protein synthesis, angiogenesis, lipid biosynthesis, mitochondrial biogenesis, cell cycle progression, and autophagy . The molecular targets involved include the mTORC1 protein and various downstream signaling pathways.
Comparison with Similar Compounds
Seco Everolimus B is similar to other mTOR inhibitors, such as:
Everolimus: The parent compound, used widely in cancer treatment and organ transplantation.
Sirolimus (Rapamycin): Another mTOR inhibitor with similar applications but different pharmacokinetic properties.
Temsirolimus: A derivative of Sirolimus, used primarily in the treatment of renal cell carcinoma
This compound is unique in its specific structure and its use as a reference standard in analytical methods development and validation.
Properties
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDLIBRKRCTPR-DKBZHAOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220127-30-0 |
Source
|
Record name | Everolimus acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EVEROLIMUS ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKH7MLE47U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.